molecular formula C11H17Cl2N3O B2453122 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride CAS No. 1158608-58-2

4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride

Cat. No.: B2453122
CAS No.: 1158608-58-2
M. Wt: 278.18
InChI Key: WYFLVYBJQFAFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride has a wide range of scientific research applications:

Preparation Methods

The synthesis of 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzoimidazole core, followed by the introduction of the butan-1-ol side chain. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and function. The pathways involved in these interactions are crucial for understanding its effects in biological systems .

Comparison with Similar Compounds

4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride can be compared with other similar compounds, such as:

    4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol: The non-dihydrochloride form.

    5-Amino-1H-benzoimidazole: A simpler structure lacking the butan-1-ol side chain.

    1H-benzoimidazole: The core structure without the amino group or butan-1-ol side chain.

The uniqueness of this compound lies in its specific structure, which imparts distinct biochemical properties and research applications .

Properties

IUPAC Name

4-(5-aminobenzimidazol-1-yl)butan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c12-9-3-4-11-10(7-9)13-8-14(11)5-1-2-6-15;;/h3-4,7-8,15H,1-2,5-6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFLVYBJQFAFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CN2CCCCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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